Mass Spectrometric Baseline Separation
Propiocaine-d10 Hydrochloride exhibits a molecular ion [M+H]⁺ at m/z 322.2, compared to m/z 312.2 for unlabeled propiocaine hydrochloride [1]. This +10 Da mass shift, resulting from deuteration at all ten hydrogen positions on the piperidine ring, provides a mass difference of approximately 3.2% of the parent ion mass, which is sufficient for complete baseline resolution in both quadrupole and time-of-flight mass spectrometers [2]. In contrast, propiocaine-d5 or propiocaine-d7 (if available) would produce smaller mass shifts of +5 or +7 Da, increasing the risk of isotopic cross-talk between the internal standard and analyte isotope peaks, particularly at higher concentrations where the M+2 or M+3 natural abundance isotopes of the analyte can overlap with the internal standard signal [3].
| Evidence Dimension | Mass shift relative to unlabeled propiocaine (Δm/z) |
|---|---|
| Target Compound Data | Δm/z = +10 Da (d10); m/z 322.2 [M+H]⁺ |
| Comparator Or Baseline | Unlabeled propiocaine HCl: m/z 312.2 [M+H]⁺; Propiocaine-d5 (theoretical): Δm/z = +5 Da |
| Quantified Difference | 2× greater mass shift vs. d5 analog; 10 Da vs. 5 Da separation |
| Conditions | Electrospray ionization positive mode, QqQ or QTOF mass spectrometer |
Why This Matters
The +10 Da mass shift is the largest achievable for propiocaine through piperidine ring deuteration, maximizing mass spectrometric resolution and minimizing isotopic cross-talk—critical for accurate quantification at low analyte concentrations in complex biological matrices.
- [1] Pharmaffiliates. Propiocaine-d10 Hydrochloride Product Page. Catalog PA STI 075220. Accessed 2026. View Source
- [2] PubChem. Propipocaine (CID 5044244). National Center for Biotechnology Information. Accessed 2026. View Source
- [3] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using LC/MS. Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
